N-Desbutyl Bupivacaine-d6
Description
N-Desbutyl Bupivacaine (CAS 15883-20-2), also known as Desbutylbupivacaine or 2',6'-Pipecoloxylidide, is a major metabolite of the local anesthetic Bupivacaine (CAS 2180-92-9) formed via hepatic dealkylation . Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.33 g/mol . Key physicochemical properties include:
- Melting Point: 114–117°C
- Boiling Point: 392.3°C at 760 mmHg
- Density: 1.087 g/cm³
- Refractive Index: 1.567
- Vapor Pressure: 2.31 × 10⁻⁶ mmHg at 25°C .
Structurally, it lacks the butyl group present in Bupivacaine, resulting in reduced lipophilicity and altered pharmacokinetics. It is a white crystalline powder with a hazard classification H301 (toxic if swallowed) and safety handling codes Xi (irritant) and T (toxic) .
Properties
Molecular Formula |
C₁₄H₁₄D₆N₂O |
|---|---|
Molecular Weight |
238.36 |
Synonyms |
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide-d6; 2’,6’-Pipecoloxylidide-d6; 2’,6’-Pipecolylxylidine-d6; Debutylbupivacaine-d6; Desbutylbupivacaine-d6; Bupivacaine Imp. B-d6 (EP); N-Desmethyl Mepivacaine-d6; USP Bupivacaine Related Compound B-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Pharmacological Comparison
The table below compares N-Desbutyl Bupivacaine with its parent drug, analogs, and structurally similar metabolites:
Key Differences
Metabolic Pathways :
Pharmacological Activity :
- Bupivacaine and Etidocaine act as sodium channel blockers, but Etidocaine has a faster onset due to higher lipid solubility .
- N-Desbutyl Dronedarone exhibits off-target effects on thyroid hormone receptors (IC₅₀ = 59–280 µM) and mitochondrial complexes (IC₅₀ = 1.07–24.54 µM), unlike local anesthetics .
Toxicity and Persistence :
Research Findings and Implications
- Residue Detection : N-Desbutyl Bupivacaine was identified in dairy cows at levels above the limit of quantification (LOQ) in milk samples, highlighting its environmental and food safety relevance .
- Structural-Activity Relationships: Removal of the butyl group in Bupivacaine reduces its potency as a sodium channel blocker but may introduce novel interactions, as seen in N-Desbutyl Dronedarone’s mitochondrial effects .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
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